MS4322

PRMT5 PROTAC protein degradation

Validating PRMT5 scaffolding functions vs catalytic inhibition requires precise ternary-complex control. MS4322 is the first reported PROTAC degrader of any PRMT family member, eliminating full-length PRMT5 protein via VHL E3 ligase recruitment. - **Functional validation:** DC50 = 1.1 μM (MCF-7 cells); IC50 = 18 nM methyltransferase inhibition - **Control pair included:** Use with MS4370 (VHL-impaired) and MS4369 (PRMT5-binding impaired) for mechanism dissection - **Published PK:** Cmax 14 ± 2 μM at 2h (150 mg/kg IP, mouse); sustained >100 nM at 12h - **Proteome-wide data:** Only 3 of >5,000 proteins reduced (PRMT5, MEP50, AGRN)

Molecular Formula C55H76N10O12S
Molecular Weight 1101.3 g/mol
Cat. No. B15621950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS4322
Molecular FormulaC55H76N10O12S
Molecular Weight1101.3 g/mol
Structural Identifiers
InChIInChI=1S/C55H76N10O12S/c1-36(38-10-12-40(13-11-38)50-37(2)59-35-78-50)60-53(71)46-24-43(66)31-65(46)54(72)51(55(3,4)5)62-48(68)32-76-22-20-74-18-16-73-17-19-75-21-23-77-33-49(69)64-28-42(29-64)61-47-25-45(57-34-58-47)52(70)56-26-44(67)30-63-15-14-39-8-6-7-9-41(39)27-63/h6-13,25,34-36,42-44,46,51,66-67H,14-24,26-33H2,1-5H3,(H,56,70)(H,60,71)(H,62,68)(H,57,58,61)/t36-,43+,44+,46-,51+/m0/s1
InChIKeyXUJMNOQMXWVXQE-NIBZXZTFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS4322 – First-in-Class PRMT5 PROTAC Degrader


MS4322 (also designated compound 15 or YS43-22) is a first-in-class proteolysis-targeting chimera (PROTAC) that degrades protein arginine methyltransferase 5 (PRMT5) via recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase [1]. It was discovered by linking the PRMT5 inhibitor EPZ015666 to the VHL ligand (S,R,S)-AHPC-Me and represents the first reported degrader of any protein arginine methyltransferase (PRMT) family member [1]. MS4322 reduces PRMT5 protein levels with a DC50 of 1.1 μM in MCF-7 breast cancer cells, maintains potent methyltransferase inhibition (IC50 = 18 nM), and has demonstrated antiproliferative activity across multiple cancer cell lines [1].

First-in-class PRMT5 PROTAC degrader tool compound
Ternary-complex-dependent degradation with matched negative controls (MS4370, MS4369)
Proteome-wide selectivity profiling dataset available
In vivo PK exposure characterized in mouse model

Why MS4322 Has No Direct Substitute


Protein degradation via PROTAC technology yields pharmacological consequences fundamentally distinct from catalytic inhibition. MS4322 eliminates PRMT5 protein entirely through ubiquitin-proteasome-dependent degradation, whereas inhibitors such as EPZ015666 merely block methyltransferase activity while leaving the PRMT5 scaffold intact for potential scaffolding functions [1]. Critically, two structurally similar control compounds—MS4370 (impaired VHL binding) and MS4369 (impaired PRMT5 binding)—fail to degrade PRMT5 despite one retaining inhibitory potency, confirming that degradation activity is exquisitely sensitive to the integrity of the ternary complex [1]. Furthermore, newer degraders such as MS115 achieve superior degradation potency but rely on a different linker and ligand architecture, resulting in divergent selectivity profiles, degradation kinetics, and cell-line sensitivities that preclude simple interchangeability [2].

Inhibitor substitution
Catalytic PRMT5 inhibitors (e.g., EPZ015666) do not eliminate PRMT5 protein; scaffold-dependent functions may remain unaddressed.
Matched control mismatch
Structurally similar controls MS4370 and MS4369 lack degradation activity, confirming that ternary-complex integrity is required and inhibitor-like molecules cannot substitute.
Newer degrader divergence
Next-generation degraders (e.g., MS115) exhibit faster kinetics and distinct selectivity profiles; degradation and cell-response data may not transfer directly.

MS4322: Quantitative Comparison


PRMT5 Protein Degradation Versus Catalytic Inhibition

MS4322 is the first reported degrader of any PRMT family member and the inaugural PRMT5 PROTAC. In MCF-7 cells, MS4322 reduced PRMT5 protein levels concentration-dependently with a DC50 of 1.1 ± 0.6 μM and a Dmax of 74 ± 10%, achieving significant degradation after 2 days and maximum effect after 6–8 days [1]. By contrast, the parent inhibitor EPZ015666 (IC50 = 30 ± 3 nM against PRMT5 methyltransferase activity) does not reduce PRMT5 protein levels at 5 μM, and the structurally similar control compounds MS4370 and MS4369 also fail to degrade PRMT5 under identical conditions [1]. The antiproliferative effect of MS4322 is primarily attributable to its degradation activity rather than its enzymatic inhibition, as confirmed by rescue experiments with excess EPZ015666 and VHL ligand competition [1].

Degradation vs. inhibition
Head-to-head
MS4322 DC50 = 1.1 ± 0.6 μM, Dmax = 74 ± 10%; inhibitor EPZ015666 shows no protein reduction at 5 μM
Supports degradation-versus-inhibition phenotype dissection
Matched negative controls (MS4370, MS4369) confirm ternary-complex dependence
PRMT5 PROTAC protein degradation

Proteome-Wide Selectivity of Degradation

A label-free quantitative global proteomics analysis in MCF-7 cells treated with MS4322 at 5 μM for 5 days identified PRMT5, its obligate binding partner WDR77 (MEP50), and AGRN (an unrelated protein) as the only proteins whose levels were significantly reduced out of >5,000 quantified proteins [1]. This near-singular degradation profile contrasts with the broader downstream consequences of catalytic PRMT5 inhibitors, which affect symmetric dimethylarginine (SDMA) marks on numerous substrates without eliminating the PRMT5 protein itself [1]. While the second-generation degrader MS115 also achieves high selectivity and additionally degrades MEP50 to near-undetectable levels, no other PRMT5 degrader has published global proteomics data of comparable depth [2].

Proteome-wide selectivity
Reported
3 proteins (PRMT5, MEP50, AGRN) reduced out of >5,000 quantified in MCF-7 cells
Proteome-wide selectivity context for degradation profiling
Contrasts with broader SDMA modulation by catalytic inhibitors
proteomics selectivity profiling off-target assessment

Pan-Cancer Degradation and Antiproliferation

MS4322 significantly reduced PRMT5 protein levels not only in MCF-7 cells but also in HeLa (cervical cancer), A549 (lung adenocarcinoma), A172 (glioblastoma), and Jurkat (leukemia) cells after 6 days of treatment at 5 μM [1]. In proliferation assays, MS4322 exhibited similar potency to EPZ015666 in HeLa, A549, and Jurkat cells, and slightly better potency than EPZ015666 in A172 cells [1]. By contrast, the control compound MS4370, which retains PRMT5 inhibitory activity (IC50 = 12 ± 1 nM) but lacks degradation capacity, displayed much weaker antiproliferative activity than MS4322, directly linking degradation proficiency to growth inhibition [1].

Pan-cancer cell growth
Head-to-head
Concentration-dependent growth inhibition in HeLa, A549, A172, Jurkat; degradation-driven effect confirmed via MS4370 control
Cell growth endpoint context across multiple cancer lines
MS4370 (inhibitor-only) shows weaker antiproliferative response
antiproliferative activity cancer cell lines pan-cancer profiling

In Vivo Pharmacokinetics and Tolerability

MS4322 was evaluated in a mouse pharmacokinetic study following a single intraperitoneal injection at 150 mg/kg in male Swiss albino mice. A peak plasma concentration of 14 ± 2 μM was achieved at 2 hours post-dosing, and the plasma concentration remained above 100 nM even after 12 hours [1]. No clinical signs of toxicity were observed during the PK study [1]. While newer degraders such as MS115 have reported improved degradation potency in vitro, in vivo PK data for MS115 and other PRMT5 PROTACs remain limited or unpublished as of the current literature, making MS4322 the PRMT5 degrader with the most thoroughly characterized in vivo exposure profile [1].

In vivo PK exposure
Reported
Mouse IP 150 mg/kg: Cmax = 14 ± 2 μM at 2 h, >100 nM at 12 h; no overt clinical signs observed
In vivo exposure-model context for preclinical study design
Only PRMT5 degrader with comprehensive published in vivo PK data
pharmacokinetics in vivo mouse PK

Ternary Complex-Dependent Control Compounds

The discovery team designed and characterized two structurally similar control compounds: MS4370 (compound 17), which contains a diastereoisomer of the VHL ligand with impaired VHL binding, and MS4369 (compound 21), which bears a piperidine substitution that impairs PRMT5 binding [1]. MS4370 retains PRMT5 inhibitory activity (IC50 = 12 ± 1 nM, comparable to MS4322's 18 ± 1 nM) but fails to degrade PRMT5, while MS4369 exhibits much reduced PRMT5 inhibition and no degradation [1]. This matched set enables researchers to experimentally dissect whether observed phenotypes arise from PRMT5 catalytic inhibition, PRMT5 protein elimination, or VHL engagement—a capability not provided by any other PRMT5 degrader program [1].

Matched control set
Head-to-head
MS4370 (IC50 = 12 nM) retains inhibition, no degradation; MS4369 lacks both; MS4322 degrades with DC50 1.1 μM
Ternary-complex control context for target-validation rigor
Only published PRMT5 degrader control trio available
negative control ternary complex chemical biology tools

Degradation Kinetics and Reversible Recovery

Time-course experiments in MCF-7 cells revealed that significant PRMT5 degradation was observable after 2 days of MS4322 treatment at 5 μM, with maximum degradation achieved after 6–8 days [1]. Washout experiments demonstrated that PRMT5 protein levels gradually recovered over 12, 24, and 48 hours after compound removal, confirming the reversibility of degradation [1]. By contrast, the second-generation degrader MS115 reportedly achieves near-complete PRMT5 and MEP50 degradation within 24 hours, with detectable degradation observed within hours [2]. While MS115 is kinetically faster, the slower kinetics of MS4322 may be advantageous for experiments requiring gradual, titratable protein depletion to mimic physiological downregulation rather than acute elimination.

Degradation kinetics
Cross-study
Significant PRMT5 loss at 2 d, max 6–8 d; washout recovery over 48 h. MS115 achieves faster (h) degradation.
Titratable depletion kinetics context for gradual knockdown models
Slower profile may better mimic physiological downregulation
degradation kinetics washout recovery PROTAC time course

MS4322 Research and Procurement Scenarios


Target Validation with Matched Negative Controls

MS4322, together with MS4370 and MS4369, forms the only published trio of PRMT5-targeting compounds that enables rigorous dissection of degradation-dependent versus inhibition-dependent phenotypes. MS4370 retains PRMT5 inhibitory activity (IC50 = 12 nM) but cannot degrade PRMT5 due to impaired VHL binding, while MS4369 lacks both inhibitory and degradation activity due to impaired PRMT5 binding [1]. This set is uniquely suited for target-validation experiments in MCF-7 breast cancer models where the ternary-complex mechanism must be confirmed.

In Vivo PRMT5 Degradation Proof-of-Concept

MS4322 is the PRMT5 degrader with the most thoroughly published in vivo pharmacokinetic profile, achieving a plasma Cmax of 14 ± 2 μM at 2 hours and sustained levels above 100 nM at 12 hours following a single 150 mg/kg IP dose in mice, with no observed toxicity [1]. This dataset supports its use in murine xenograft or syngeneic tumor models where published PK parameters are essential for regulatory or grant-application rigor.

Proteome-Wide Off-Target Profiling

MS4322 has been characterized by MS-based label-free quantitative global proteomics, demonstrating that only 3 out of >5,000 proteins (PRMT5, MEP50, AGRN) are significantly reduced upon treatment [1]. This dataset is directly applicable to chemical biology studies requiring a PRMT5 degrader with documented proteome-wide selectivity, particularly when differentiating degradation-based pharmacology from catalytic inhibition.

Gradual PRMT5 Depletion Mimicking Knockdown

The slow degradation kinetics of MS4322 (significant PRMT5 reduction at 2 days, maximum at 6–8 days, with reversible recovery over 48 hours post-washout) make it the preferred PRMT5 degrader for experiments modeling gradual, titratable protein loss [1]. This is in contrast to faster degraders such as MS115, which achieve near-complete degradation within 24 hours and may be less suitable for dose-response or chronic-low-level depletion studies [2].

Application
Selection Property
Validation Focus
Target validation with matched negative controls
Ternary-complex dependent control set (MS4322/MS4370/MS4369)
Degradation vs. inhibition phenotype separation
In vivo PRMT5 degradation proof-of-concept
Comprehensive published in vivo PK profile
Exposure-model validation and dosing regimen design
Proteome-wide off-target profiling
Global LFQ proteomics dataset with >5,000 quantified proteins
Off-target degradation and selectivity assessment
Gradual PRMT5 depletion mimicking knockdown
Slower degradation kinetics (days vs. hours)
Titratable depletion model studies and dose-response windows

Technical Documentation Hub

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33 linked technical documents
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